molecular formula C7H14O B2475280 [2-(Propan-2-yl)cyclopropyl]methanol CAS No. 1512049-48-7

[2-(Propan-2-yl)cyclopropyl]methanol

Cat. No.: B2475280
CAS No.: 1512049-48-7
M. Wt: 114.188
InChI Key: VWGGMTJTUQQFDN-UHFFFAOYSA-N
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Description

[2-(Propan-2-yl)cyclopropyl]methanol: is an organic compound with the molecular formula C7H14O and a molecular weight of 114.19 g/mol It is a cyclopropane derivative where the cyclopropyl ring is substituted with a propan-2-yl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Propan-2-yl)cyclopropyl]methanol typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the reaction of an alkene with a diazo compound in the presence of a catalyst to form the cyclopropane ring. Subsequent reduction and functionalization steps yield the desired methanol derivative .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on cost-efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Propan-2-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halides or other substituted compounds.

Scientific Research Applications

Chemistry: [2-(Propan-2-yl)cyclopropyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of [2-(Propan-2-yl)cyclopropyl]methanol is not well-documented. as a cyclopropane derivative, it may interact with biological targets through mechanisms similar to other cyclopropane-containing compounds. These interactions could involve binding to specific enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Uniqueness: [2-(Propan-2-yl)cyclopropyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

[2-(Propan-2-yl)cyclopropyl]methanol is a chemical compound with the molecular formula C₇H₁₄O and a molecular weight of approximately 114.19 g/mol. It consists of a cyclopropyl group attached to a propan-2-yl group and a hydroxymethyl group, which contributes to its unique structural properties and potential biological activities. Although research on this specific compound is limited, insights can be drawn from studies of structurally similar compounds.

Structural Characteristics

The compound's structure features a three-membered cyclopropane ring, which may influence its reactivity and biological properties. The presence of the hydroxymethyl group is noteworthy as it can participate in hydrogen bonding and potentially enhance the compound's solubility in biological systems.

Biological Activities

Research into the biological activities of this compound is sparse. However, compounds with similar structures have demonstrated various pharmacological effects, including:

  • Antimicrobial Activity : Similar cyclopropane derivatives have shown antibacterial and antifungal properties. For instance, some alkaloids with comparable structures were effective against Gram-positive and Gram-negative bacteria, as well as fungi .
  • Cytotoxicity : Certain cyclopropane-containing compounds have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential anticancer properties .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful. The following table summarizes some notable analogs:

Compound NameMolecular FormulaUnique Features
1-MethylcyclopropanemethanolC₇H₁₄OContains a methyl group instead of propan-2-yl
1-CyclopropylethanolC₇H₁₄OFeatures an ethylene linkage instead of propan-2-yl
1-(Cyclopropyl)methanolC₄H₈OA simpler structure lacking the branched alkane

These compounds may exhibit distinct biological properties due to variations in their functional groups and steric configurations.

Case Studies

While specific case studies on this compound are not available, relevant research provides insight into the activities of similar compounds:

  • Antibacterial Studies : A study investigating various monomeric alkaloids revealed that certain derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL .
  • Cytotoxicity Assessments : Research on cyclopropane derivatives indicated promising cytotoxic effects against cancer cell lines, suggesting that similar structural motifs could lead to significant therapeutic applications .

Properties

IUPAC Name

(2-propan-2-ylcyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-5(2)7-3-6(7)4-8/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGGMTJTUQQFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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